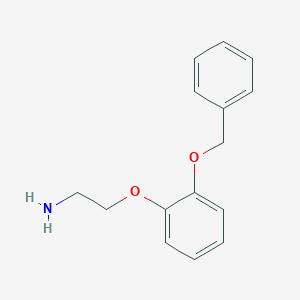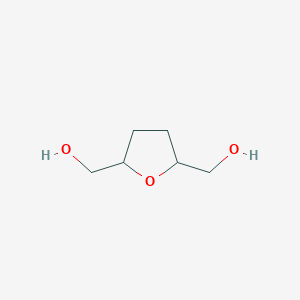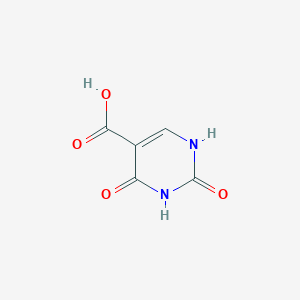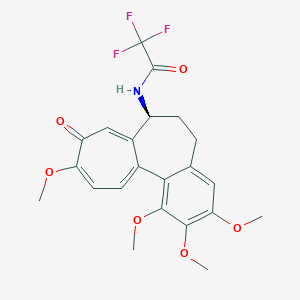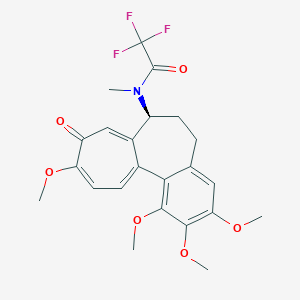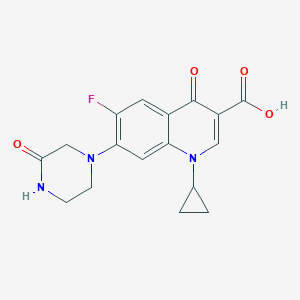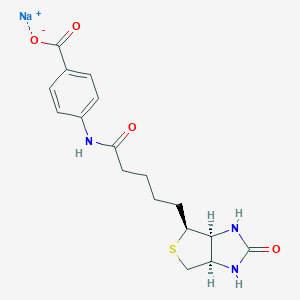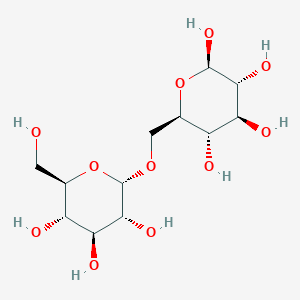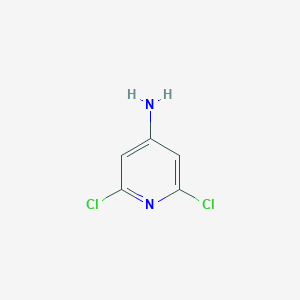
4-Methylumbelliferyl oleate
Overview
Description
4-Methylumbelliferyl oleate is a fluorogenic substrate used primarily for the measurement of lipase activity. It is a compound that, when cleaved by lipases, releases 4-methylumbelliferone, a fluorescent molecule. This property makes it highly valuable in biochemical assays and research .
Mechanism of Action
Target of Action
4-Methylumbelliferyl oleate primarily targets acid and alkaline lipases .
Mode of Action
This compound acts as a fluorogenic substrate for lipases . When this compound is used as a substrate for lipases, it is cleaved, releasing 4-Methylumbelliferone . The excitation wavelength for this process is dependent on the pH, with values of 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipase-catalyzed hydrolysis of lipids . The cleavage of this compound by lipases results in the release of 4-Methylumbelliferone, which can be monitored at 450 nm . This process allows for the continuous monitoring of lipase activity, providing insights into the functioning and regulation of lipid metabolism pathways .
Pharmacokinetics
It is known that this compound is soluble in pyridine and ethyl acetate , which may influence its bioavailability and distribution within the body.
Result of Action
The cleavage of this compound by lipases results in the release of 4-Methylumbelliferone . This released compound can be monitored fluorometrically, providing a measure of lipase activity . Therefore, the action of this compound can help in understanding the function and regulation of lipases, and by extension, lipid metabolism.
Action Environment
The action of this compound is influenced by the pH of the environment . The excitation wavelength for the release of 4-Methylumbelliferone is pH-dependent . Therefore, changes in environmental pH can influence the efficacy of this compound as a fluorogenic substrate for lipases.
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl oleate is a substrate for both acid and alkaline lipases . When cleaved by lipases, it liberates 4-Methylumbelliferyl, which can be detected by fluorescence (Ex/Em=320/450 nm) .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for lipases. By serving as a substrate, it can influence the activity of these enzymes and thereby affect lipid metabolism within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by lipases. This cleavage liberates 4-Methylumbelliferyl, which can then be detected by fluorescence .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the activity of lipases. As lipase activity varies, so too will the rate of cleavage of this compound and the subsequent release of 4-Methylumbelliferyl .
Metabolic Pathways
This compound is involved in lipid metabolism, serving as a substrate for lipases. The cleavage of this compound by lipases is a key step in the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by the presence and activity of lipases. These enzymes would be expected to cleave this compound, affecting its distribution .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the localization of lipases, as these are the enzymes that cleave this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylumbelliferyl oleate can be synthesized by esterification of 4-methylumbelliferone with oleic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl oleate primarily undergoes hydrolysis reactions catalyzed by lipases. This hydrolysis results in the cleavage of the ester bond, releasing 4-methylumbelliferone and oleic acid .
Common Reagents and Conditions
Reagents: Lipases, water
Conditions: Aqueous buffer solutions, typically at pH 7.4 for optimal enzyme activity.
Major Products
The major products formed from the hydrolysis of this compound are 4-methylumbelliferone and oleic acid .
Scientific Research Applications
4-Methylumbelliferyl oleate is widely used in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl butyrate
- 4-Methylumbelliferyl heptanoate
- 4-Methylumbelliferyl β-D-glucopyranoside
Uniqueness
4-Methylumbelliferyl oleate is unique due to its specific interaction with lipases and its ability to release a highly fluorescent product upon hydrolysis. This makes it particularly useful for sensitive and specific assays of lipase activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQFKJYKCVDLPT-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310470 | |
| Record name | 4-Methylumbelliferyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18323-58-5 | |
| Record name | 4-Methylumbelliferyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)
